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Compound of Interest

Compound Name: SRI-42127

Cat. No.: B10857109

Abstract The Human antigen R (HUR), also known as ELAVL1, is an RNA-binding protein that
plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements
(ARES) in the 3'-untranslated region (3'-UTR) of target mMRNAs, HUR enhances their stability
and/or translation. It is a key regulator of MRNAs encoding proteins involved in cell
proliferation, inflammation, and angiogenesis, making it a significant target in oncology and
inflammatory diseases.[1][2] SRI-42127 is a novel, potent small molecule inhibitor that targets
HuR.[3][4] Its mechanism of action involves the inhibition of HUR homodimerization, a crucial
step for its translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this
cytoplasmic shuttling, SRI-42127 effectively blocks HuR's function, leading to a significant
reduction in the expression of pro-inflammatory and oncogenic proteins.[3][5] This technical
guide provides an in-depth overview of SRI-42127, including its mechanism of action,
quantitative efficacy data, key experimental protocols, and its impact on HuR-mediated
signaling pathways.

Introduction to HUR (ELAVL1)

HuR is a ubiquitously expressed member of the ELAV (embryonic lethal abnormal vision) family
of RNA-binding proteins.[1] Under basal conditions, HuR is predominantly localized in the
nucleus.[4] However, in response to various cellular stimuli such as stress or growth factor
signaling, HUR translocates to the cytoplasm.[3][4] In the cytoplasm, HUR binds to AREs within
the 3'-UTRs of a specific subset of mMRNAs. This binding protects the target mMRNAs from
degradation and facilitates their translation into proteins.[1][2]

HuR's target transcripts include many proto-oncogenes, growth factors, and pro-inflammatory
cytokines, such as TNF-q, IL-6, IL-13, COX-2, and various chemokines.[2][3] Its
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overexpression is a common feature in numerous cancers and is often associated with poor
prognosis.[2][5] Similarly, in the central nervous system, HuUR in glial cells (microglia and
astrocytes) is a key positive regulator of neuroinflammation, a process implicated in acute
injuries like stroke and spinal cord injury, as well as chronic neurodegenerative diseases.[3][6]
[71[8] Therefore, inhibiting the function of HUR presents a promising therapeutic strategy for a
range of diseases.

SRI-42127: A Novel HuR Inhibitor

SRI-42127 is an experimental small molecule developed to inhibit the function of HUR.[9] It has
been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating
neurological diseases driven by neuroinflammation.[3][7][8] The compound acts by specifically
disrupting a key process required for HUR's activity—its cytoplasmic translocation.[3][4]

Chemical Identity:

IUPAC Name: 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine[9]

CAS Number: 2727872-68-4[9]

Molecular Formula: C1oH20NeO[9]

Molar Mass: 348.410 g-mol-1[9]

Mechanism of Action

The primary function of SRI-42127 is to block the post-transcriptional regulatory activity of HUR.
This is achieved not by preventing RNA binding directly, but by inhibiting a prerequisite step:
the translocation of HUR from the nucleus to the cytoplasm.[3][4]

Cellular activation by stimuli like lipopolysaccharide (LPS) triggers the homodimerization of
HuR, which is a necessary conformational change for its export to the cytoplasm.[3][4] SRI-
42127 has been specifically designed to block this dimerization process.[5] By preventing HUR
from accumulating in the cytoplasm, SRI-42127 effectively sequesters it in the nucleus, away
from its target MRNAs. This leads to the destabilization and reduced translation of key pro-
inflammatory and pro-proliferative transcripts.[3][5] Studies have confirmed that SRI-42127's
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action is specific, as it does not affect the translocation of other nuclear-cytoplasmic shuttling
proteins like HMGBL1.[3]
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Figure 1: Mechanism of action for SRI-42127 as a HuR inhibitor.

Quantitative Efficacy Data

SRI-42127 has demonstrated potent inhibitory activity in both cell-based assays and in vivo
models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Potency of SRI-42127

Assay Type Cell Line Parameter Value Reference
HuR

Dimerization U251 Glioma ICso0 1.2+ 0.2 uyM [5]
Inhibition

| Cell Viability | U251 Glioma | ICso | 2.8 £ 0.4 uM |[5] |

Table 2: Effect of SRI-42127 on Pro-inflammatory Mediators in LPS-Stimulated Primary
Microglia (PMG)[3]

Fold Suppression vs. LPS

Target Concentration Control
IL-6 1.0 yM ~10-fold
IL-1B 1.0 uM ~5-fold
TNF-a 1.0 pM ~5-fold
iINOS (protein) 1.0 uM ~4.5-fold
CCL3 1.0 uyM ~6-fold
IL-10 1.0 uM ~3-fold
TGF-B1 1.0 uM No effect

| Arginase 1 | 1.0 uM | No effect |

Table 3: In Vivo Suppression of Inflammatory mRNA in Mouse Brain (2h post-LPS)[3]
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Fold Suppression vs. LPS

Target mRNA Brain Region
Control
IL-1B Anterior, Middle, Posterior ~3-fold
TNF-a Anterior, Middle, Posterior ~3-fold
CCL2 Anterior, Middle, Posterior ~3-fold
IL-6 Anterior, Middle, Posterior ~2 to 3-fold
IL-10 All regions Induced up to 2-fold

| TGF-1 | Anterior, Middle | Minimally induced |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key protocols used to characterize SRI-42127.

Cell Culture and In Vitro Treatment

Primary microglial cells (PMG) and astrocytes are cultured in standard media (e.g., DMEM-F12
with 10-20% FBS).[3] For experiments, cells are stimulated with lipopolysaccharide (LPS) at a
concentration of 1 pg/mL to induce an inflammatory response. SRI-42127, dissolved in DMSO,
is added to the culture media at varying concentrations (typically 0.1 uM to 1.0 puM)
simultaneously with or shortly after LPS stimulation.[3] Cells are typically incubated for 24
hours before harvesting for analysis by gPCR, ELISA, Western blot, or immunofluorescence.[3]
Cell viability is assessed using assays like PrestoBlue to ensure observed effects are not due
to toxicity.[3]

In Vivo LPS-Induced Neuroinflammation Model

Wild-type mice are administered LPS intraperitoneally (i.p.) at a dose of 2 mg/kg to induce
systemic inflammation and a neuroinflammatory response.[3] SRI-42127 is first dissolved in
DMSO (e.g., 30 mg/mL) and then diluted in a 20% solution of 2-hydroxypropyl--cyclodextrin
for administration.[3] The final vehicle consists of 2% cyclodextrin and 10% DMSO. Mice are
given SRI-42127 i.p. at a dose of 15 mg/kg.[3] The timing of administration varies by
experiment; for cytokine mRNA analysis, a single dose is given shortly after LPS, with
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euthanasia at 2 hours.[3] For assessing microglial activation and HuR translocation, multiple
doses may be given over a 24-hour period.[3]

Start: In Vivo Experiment

to Mice

:

Administer SRI-42127 (15 mg/kg, i.p.)
or Vehicle

:

Incubate for Defined Period
(e.g., 2h or 24h)

deinister LPS (2 mg/kg, i.p.a

Euthanize Mice and
Harvest Brain Tissue
/Grocess Tissue for Analysis]

Dow tream An

gPCR for mmunohlstochemlstry ELISA for
[mRNA levels (HuR, Ibal) Protein Levels ) | oW Cytometry

Click to download full resolution via product page

Figure 2: General experimental workflow for in vivo testing of SRI-42127.

HuR Subcellular Localization Analysis
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The effect of SRI-42127 on HuR's location is a primary readout of its activity.

o Immunofluorescence: Cells or brain tissue sections are fixed, permeabilized, and stained
with antibodies against HUR and a cell-type-specific marker (e.g., Ibal for microglia, GFAP
for astrocytes).[3] Nuclear counterstaining (e.g., DAPI or Hoechst) is used to define the
nucleus. The nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio of HUR is quantified
using imaging software like Fiji to determine the extent of translocation.[3]

» Single-Cell Flow Cytometry: Cultured cells are stained for intracellular HUR and with a
nuclear dye (Hoechst). Flow cytometry is used to analyze thousands of individual cells,
quantifying the intensity of HUR immunofluorescence that co-localizes with the nucleus
versus the cytoplasm.[3][10]

RNA Kinetic Studies

To determine if SRI-42127 affects mMRNA stability, RNA kinetic studies are performed. BV2
microglial cells are stimulated with LPS and treated with SRI-42127 (1.0 uM) or vehicle.[3] After
20 hours, transcription is halted by adding actinomycin D (5 pg/mL). RNA is then collected at
several time points (e.g., 0 to 4 hours) and the levels of target mMRNAs are quantified by qPCR.
The rate of MRNA decay is used to estimate the RNA half-life.[3]

HuR/mRNA Co-Immunoprecipitation (co-IP)

To confirm that SRI-42127 treatment reduces the association of HUR with its target mRNAs, a
co-IP assay is used.[5] Glioma cells are treated with SRI-42127 or vehicle. Cell lysates are then
incubated with an anti-HuR antibody to pull down HuR and any associated mMRNA molecules.
The RNA is subsequently purified from the immunoprecipitated complex, and the abundance of
specific target transcripts (e.g., Bcl2, Mcll) is quantified using Tagman-based qPCR.[5]

Signaling Pathways Modulated by SRI-42127

SRI-42127 primarily impacts inflammatory and oncogenic signaling pathways by modulating
the expression of key upstream and downstream effectors regulated by HuR. In the context of
neuroinflammation, stimuli such as LPS (acting via TLR4) or tissue damage activate
intracellular signaling cascades (e.g., p38 MAPK, PKC) that promote HuR's nucleocytoplasmic
translocation.[2] By inhibiting this translocation, SRI-42127 prevents the stabilization of mMRNAs
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for a host of pro-inflammatory mediators, thereby dampening the entire inflammatory cascade.
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Figure 3: HuR-mediated pro-inflammatory signaling and inhibition by SRI-42127.

Summary and Future Directions

SRI-42127 is a potent and specific inhibitor of HUR function that operates by blocking the
protein's essential nucleocytoplasmic translocation.[3][5] It has demonstrated significant
efficacy in preclinical models of neuroinflammation, where it suppresses the production of a
broad range of pro-inflammatory cytokines and chemokines both in vitro and in vivo.[3][4][6] Its
ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological
disorders.[7][8]

The data gathered to date strongly support the continued investigation of SRI-42127 and other
HuR inhibitors for treating conditions driven by glial activation and neuroinflammation, such as
spinal cord injury, traumatic brain injury, and neurodegenerative diseases.[3][6][11] Further
studies are warranted to explore its long-term efficacy, safety profile, and potential in other
HuR-dependent pathologies, including various forms of cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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